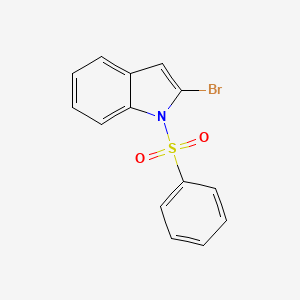

2-Bromo-1-(phenylsulphonyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1-(phenylsulphonyl)-1H-indole, or 2-BPSI, is a heterocyclic compound with a bromine atom and a phenylsulfonyl group attached to its indole ring system. It is a relatively new compound that has been studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Functionalization

- A study by Moriyama et al. (2015) developed a regioselective C(sp2)-H dual functionalization of indoles to provide 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions, highlighting the potential for creating complex molecules (Moriyama, Ishida, & Togo, 2015).

- Gao Zhao-chan's (2013) work synthesized 5-Bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, showcasing the compound's utility in organic synthesis (Zhao-chan, 2013).

Development of Novel Compounds

- Liu et al. (2012) achieved an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, demonstrating the compound's role in generating new chemical entities (Liu, Li, Chen, & Wang, 2012).

- Zhang and Larock (2003) used 2-bromo-1H-indole derivatives for the palladium-catalyzed synthesis of gamma-carbolines, a class of compounds with various applications (Zhang & Larock, 2003).

Potential in Antidiabetic and Anticancer Therapies

- Nazir et al. (2018) explored indole-based compounds as anti-diabetic agents, with 2-bromo-N-phenyl/arylacetamides showing promising results (Nazir et al., 2018).

- Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, indicating the compound's relevance in medical research (Yılmaz et al., 2020).

Application in Organic Chemistry and Material Science

- Huang et al. (2012) conducted a metal-free sulfenylation of indoles, leading to novel 2-bromo-3-arylthioindole derivatives (Huang et al., 2012).

- Gao et al. (2014) developed a one-pot approach to synthesize 1,2-disubstituted indoles, illustrating the compound's versatility in synthetic strategies (Gao, Shao, Zhu, Zhu, Mao, Wang, & Lv, 2014).

Mécanisme D'action

- Electrophilic Aromatic Substitution (EAS) : The compound undergoes electrophilic substitution reactions due to its aromatic nature. In the first step, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding the substituted benzene ring .

Mode of Action

Its potential applications and environmental impact warrant investigation .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-2-bromoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILGYNXRWCVNEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559997 |

Source

|

| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(phenylsulphonyl)-1H-indole | |

CAS RN |

121963-39-1 |

Source

|

| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)